molecular formula C20H24N4O5 B4698010 3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4698010
M. Wt: 400.4 g/mol
InChI Key: IZMQSPVMKADGFB-UHFFFAOYSA-N
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Description

3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic heptane structure with multiple functional groups, including a furan ring, a pyrazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-ylmethyl carbamoyl intermediate, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the introduction of the bicyclo[2.2.1]heptane-2-carboxylic acid moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the pyrazole ring can produce pyrazoline derivatives.

Scientific Research Applications

3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the furan and pyrazole rings may interact with active sites of enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid derivatives: Share the furan ring structure and exhibit similar reactivity.

    Pyrazole-4-carboxamide derivatives: Contain the pyrazole ring and are used in similar applications.

    Bicyclo[2.2.1]heptane-2-carboxylic acid derivatives: Feature the bicyclic structure and are studied for their unique chemical properties.

Uniqueness

3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

3-[[1-ethyl-3-(furan-2-ylmethylcarbamoyl)pyrazol-4-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c1-2-24-10-14(17(23-24)19(26)21-9-13-4-3-7-29-13)22-18(25)15-11-5-6-12(8-11)16(15)20(27)28/h3-4,7,10-12,15-16H,2,5-6,8-9H2,1H3,(H,21,26)(H,22,25)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMQSPVMKADGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3C4CCC(C4)C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-({1-ethyl-3-[(furan-2-ylmethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

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